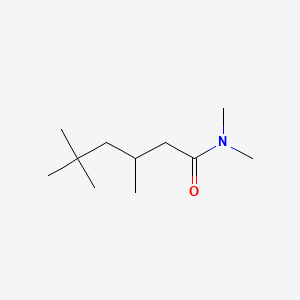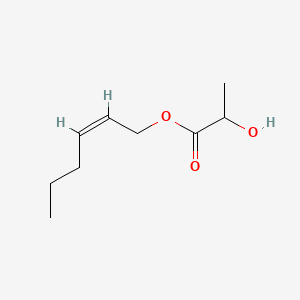
Ethyl 2-formamido (3,4-dimethoxyphenyl) acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-formamido (3,4-dimethoxyphenyl) acrylate is an organic compound with the molecular formula C13H15NO5 It is a derivative of cinnamic acid and features both formamido and ethyl ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-formamido (3,4-dimethoxyphenyl) acrylate typically involves the esterification of 3,4-dimethoxycinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid. The formamido group can be introduced through a formylation reaction using formic acid or formamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-formamido (3,4-dimethoxyphenyl) acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the formamido group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-formamido (3,4-dimethoxyphenyl) acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism by which Ethyl 2-formamido (3,4-dimethoxyphenyl) acrylate exerts its effects involves interactions with specific molecular targets. The formamido group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis and receptor binding, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(3,4-dimethoxyphenyl)acrylate: Similar in structure but lacks the formamido group.
(2E)-3-(3,4-Dimethoxyphenyl)acrylic acid: Contains a carboxylic acid group instead of an ester.
Isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate: Another ester derivative with a different alkyl group.
Uniqueness
Ethyl 2-formamido (3,4-dimethoxyphenyl) acrylate is unique due to the presence of both formamido and ethyl ester functional groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
136986-58-8 |
|---|---|
Molekularformel |
C14H17NO5 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
ethyl (E)-3-(3,4-dimethoxyphenyl)-2-formamidoprop-2-enoate |
InChI |
InChI=1S/C14H17NO5/c1-4-20-14(17)11(15-9-16)7-10-5-6-12(18-2)13(8-10)19-3/h5-9H,4H2,1-3H3,(H,15,16)/b11-7+ |
InChI-Schlüssel |
NLFLEJNTMQHUTI-YRNVUSSQSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C\C1=CC(=C(C=C1)OC)OC)/NC=O |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)OC)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


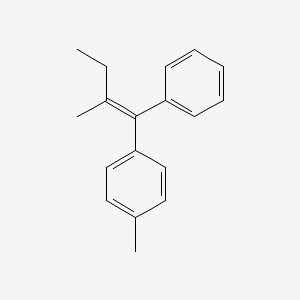

![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
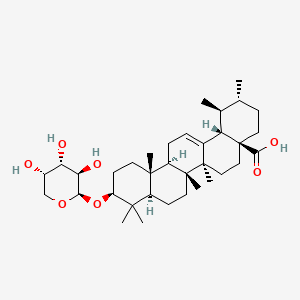
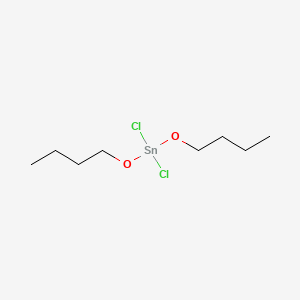
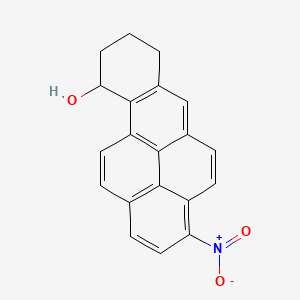

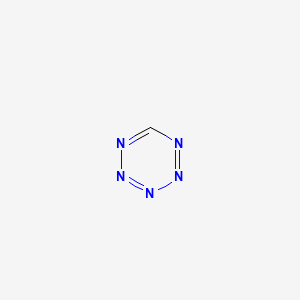

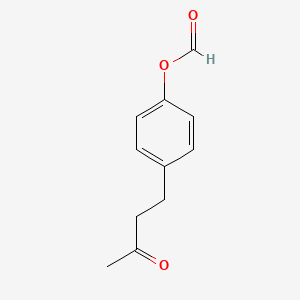
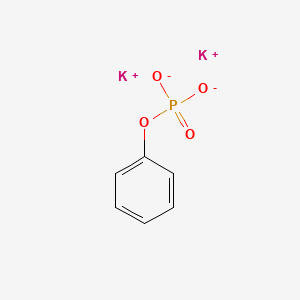
![2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12649828.png)
